N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that features both fluorine and sulfonamide functional groups. The presence of these groups makes it a valuable compound in various fields, including pharmaceuticals and agrochemicals. The trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, which can be beneficial in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation . Another approach involves the nucleophilic trifluoromethylation of N-sulfinylimines using fluoroform with an organic-superbase or an organometallic-base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Radical Reactions: The trifluoromethyl group can be introduced or modified through radical reactions.
Common Reagents and Conditions
Trifluoromethyl Phenyl Sulfone: Used for radical trifluoromethylation under visible light.
Fluoroform: Used for nucleophilic trifluoromethylation with organic-superbase or organometallic-base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, radical trifluoromethylation can yield trifluoromethylated aromatic compounds, while nucleophilic substitution can produce various sulfonamide derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Used as a trifluoromethylating agent in radical reactions.
N-sulfinylimines: Used in nucleophilic trifluoromethylation reactions.
Uniqueness
N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its trifluoromethyl and sulfonamide groups This combination provides a balance of stability, lipophilicity, and reactivity that is not commonly found in other compounds
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO2S/c14-11-6-1-2-7-12(11)18-21(19,20)10-5-3-4-9(8-10)13(15,16)17/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQFFNGYQVJSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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